5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid
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Overview
Description
5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid is an organic compound with the molecular formula C16H18O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenoxy group bearing a tert-butyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid typically involves the reaction of 4-tert-butylphenol with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets. The phenoxy group and the furan ring play crucial roles in its binding to target proteins or enzymes. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s affinity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-Butylphenyl)furan-2-carboxylic acid
- 5-tert-Butyl-3-methyl-furan-2-carboxylic acid
Uniqueness
5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid is unique due to the presence of both a phenoxy group and a furan ring, which confer distinct chemical and biological properties. The tert-butyl substituent enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16O4 |
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Molecular Weight |
260.28 g/mol |
IUPAC Name |
5-(4-tert-butylphenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C15H16O4/c1-15(2,3)10-4-6-11(7-5-10)18-13-9-8-12(19-13)14(16)17/h4-9H,1-3H3,(H,16,17) |
InChI Key |
BCJRIRHDJQXZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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